
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety and a thiazole ring linked to a piperidine carboxamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of benzo[d]thiazole-2-carbonyl chloride: This is achieved by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.
Coupling with piperidine-4-carboxamide: The benzo[d]thiazole-2-carbonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the intermediate.
Thiazole ring introduction: The intermediate is further reacted with thiazole-2-amine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or benzo[d]thiazole derivatives.
科学研究应用
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
- 1-(benzo[d]thiazole-2-carbonyl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- 1-(benzo[d]thiazole-2-carbonyl)-N-(pyrimidin-2-yl)piperidine-4-carboxamide
Comparison:
- Structural Differences : The main difference lies in the heterocyclic ring attached to the piperidine carboxamide.
- Unique Properties : 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may exhibit unique biological activities due to the presence of the thiazole ring, which can enhance its binding affinity to certain targets.
属性
IUPAC Name |
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-14(20-17-18-7-10-24-17)11-5-8-21(9-6-11)16(23)15-19-12-3-1-2-4-13(12)25-15/h1-4,7,10-11H,5-6,8-9H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFRXJVZQZCPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
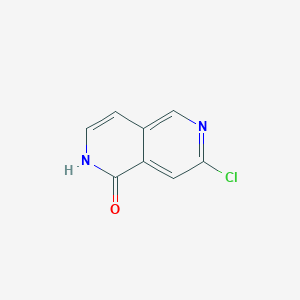
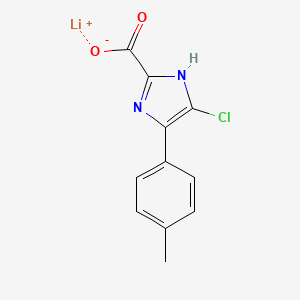

![N-(1-methoxypropan-2-yl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2908179.png)
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2908181.png)
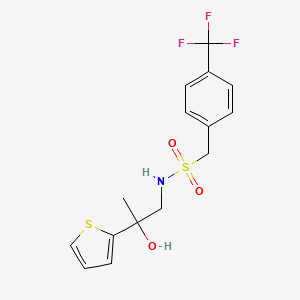
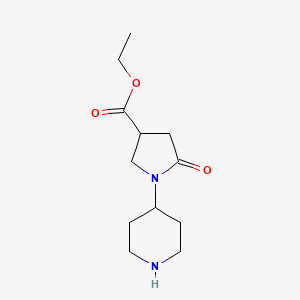
![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)
![N-butyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2908186.png)

![1,3,6,8-Tetrahydroxy-2-[(1S)-1-methoxyhexyl]anthracene-9,10-dione](/img/structure/B2908190.png)
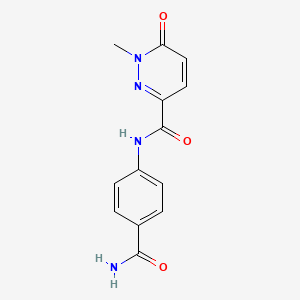
![N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2908192.png)
